

What are the physical and chemical properties of 3-(3-Methylphenoxy)propanoic acid?

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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)propanoic acid

Cat. No.: B1332457

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Technical Guide: Physicochemical Properties of 3-(3-Methylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenoxy)propanoic acid, also known as 3-(m-tolyloxy)propanoic acid, is an aromatic ether and carboxylic acid derivative. Its structural features, comprising a phenoxy ring substituted with a methyl group and a propanoic acid chain, make it a compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available database information. Due to a lack of specific experimental data in readily accessible literature, this guide also includes generalized experimental protocols for the determination of key physicochemical parameters.

Chemical Identity and Physical Properties

The fundamental identifiers and physicochemical properties of **3-(3-Methylphenoxy)propanoic acid** are summarized below. It is important to note that while identifiers are confirmed, many of the quantitative physical properties are computationally predicted and await experimental verification.

Property	Value	Source
IUPAC Name	3-(3-methylphenoxy)propanoic acid	PubChem
Synonyms	3-(m-tolyloxy)propanoic acid, 3-(3-Methylphenoxy)propionic Acid	PubChem
CAS Number	25173-36-8	PubChem
Molecular Formula	C ₁₀ H ₁₂ O ₃	PubChem
Molecular Weight	180.20 g/mol	PubChem
Calculated LogP	1.894	Chemdiv
Calculated LogD (-0.7759)	-0.7759	Chemdiv
Calculated LogSw	-1.9633	Chemdiv
Polar Surface Area	36.04 Å ²	Chemdiv
Hydrogen Bond Donors	1	Chemdiv
Hydrogen Bond Acceptors	4	Chemdiv

Note: LogP (octanol-water partition coefficient), LogD (distribution coefficient at a specific pH), and LogSw (logarithm of aqueous solubility) are crucial parameters in drug development for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Chemical Properties and Safety

Reactivity: The chemical reactivity of **3-(3-Methylphenoxy)propanoic acid** is dictated by its two primary functional groups: the carboxylic acid and the ether linkage.

- The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction. Its acidity is influenced by the electron-donating nature of the methyl group on the phenoxy ring.

- The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr or HI).
- The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the activating methyl and ether groups.

Safety and Handling: According to GHS hazard statements, **3-(3-Methylphenoxy)propanoic acid** is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

While specific experimental data for the melting point, boiling point, and pKa of **3-(3-Methylphenoxy)propanoic acid** are not readily available in the cited literature, the following are detailed, generalized protocols for their determination.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mort
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